molecular formula C24H22N4O5 B10928137 Furan-2-yl(4-{[6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}piperazin-1-yl)methanone

Furan-2-yl(4-{[6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}piperazin-1-yl)methanone

Cat. No.: B10928137
M. Wt: 446.5 g/mol
InChI Key: SWMAXJWPUZGDKG-UHFFFAOYSA-N
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Description

[4-(2-FURYLCARBONYL)PIPERAZINO][6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE: is a complex organic compound featuring a piperazine ring substituted with a furylcarbonyl group and an isoxazolo[5,4-b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-FURYLCARBONYL)PIPERAZINO][6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE typically involves multi-step organic synthesis techniques. One common approach includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furylcarbonyl and methoxyphenyl groups.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms and the isoxazolo[5,4-b]pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups allow for a wide range of chemical transformations.

Biology and Medicine

In biological and medicinal research, [4-(2-FURYLCARBONYL)PIPERAZINO][6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    [4-(2-FURYLCARBONYL)PIPERAZINO][6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE: can be compared with other piperazine derivatives and isoxazolo[5,4-b]pyridine compounds.

    Trimetazidine: Another piperazine derivative used in the treatment of angina.

    Aripiprazole: A piperazine derivative used as an antipsychotic.

Uniqueness

What sets [4-(2-FURYLCARBONYL)PIPERAZINO][6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE apart is its combination of functional groups, which confer unique reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C24H22N4O5

Molecular Weight

446.5 g/mol

IUPAC Name

furan-2-yl-[4-[6-(4-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl]piperazin-1-yl]methanone

InChI

InChI=1S/C24H22N4O5/c1-15-21-18(14-19(25-22(21)33-26-15)16-5-7-17(31-2)8-6-16)23(29)27-9-11-28(12-10-27)24(30)20-4-3-13-32-20/h3-8,13-14H,9-12H2,1-2H3

InChI Key

SWMAXJWPUZGDKG-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5

Origin of Product

United States

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